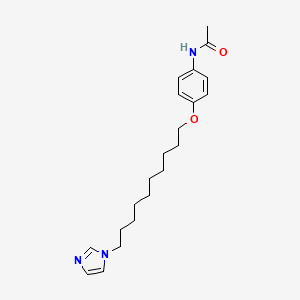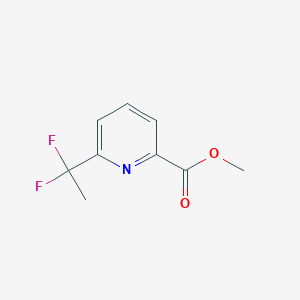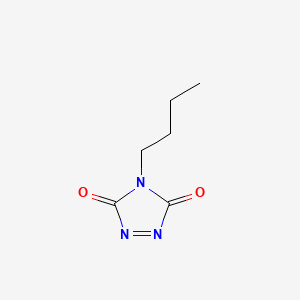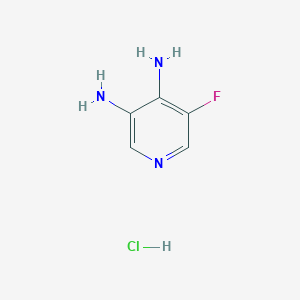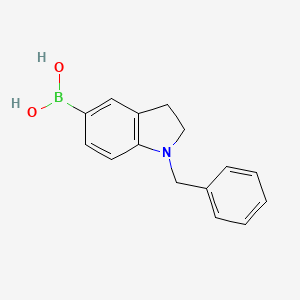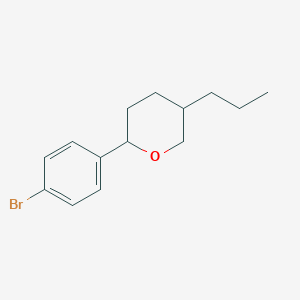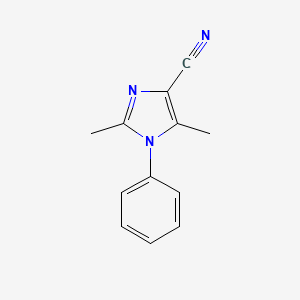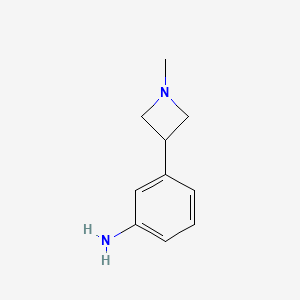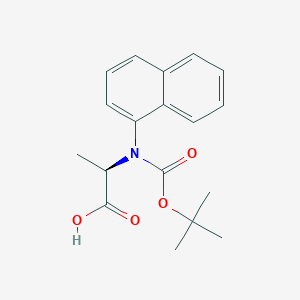
(R)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclobutylmethyl group, and a 4-oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tert-butoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- 4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxopentanoic acid
- 4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid
Uniqueness
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxy and cyclobutylmethyl groups. These features confer distinct reactivity and potential applications compared to similar compounds. The chiral nature of this compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C13H22O4 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(2R)-2-(cyclobutylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Clé InChI |
LVBGPQKOYXSFDU-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](CC1CCC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC1CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





